Furan-3-yl(3,4,5-trifluorophenyl)methanol
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Overview
Description
Furan-3-yl(3,4,5-trifluorophenyl)methanol: is an organic compound with the molecular formula C11H7F3O2 and a molecular weight of 228.17 g/mol This compound features a furyl group attached to a trifluorophenyl group via a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-yl(3,4,5-trifluorophenyl)methanol typically involves the reaction of 3-furylmethanol with 3,4,5-trifluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Furan-3-yl(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Furan-3-yl(3,4,5-trifluorophenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new products with enhanced performance characteristics .
Mechanism of Action
The mechanism by which Furan-3-yl(3,4,5-trifluorophenyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,4,5-Trifluorobenzyl Alcohol: Similar in structure but lacks the furyl group.
3-Furylmethanol: Contains the furyl group but lacks the trifluorophenyl group.
Uniqueness: Furan-3-yl(3,4,5-trifluorophenyl)methanol is unique due to the combination of the furyl and trifluorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Biological Activity
Furan-3-yl(3,4,5-trifluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H7F3O2
- Molar Mass : 228.17 g/mol
- Density : 1.404 g/cm³
- Boiling Point : 201.4 °C (predicted)
- pKa : 12.63 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor binding, which is crucial for its potential therapeutic applications.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially altering signaling pathways within cells.
Anticancer Properties
Research has indicated that derivatives of furan compounds exhibit anticancer properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Case Study : A study on novel furan derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa cells), suggesting that this compound may share similar properties due to its structural characteristics .
Antibacterial Activity
Furan derivatives have also been noted for their antibacterial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : A derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli, indicating potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Furan derivative | Anticancer, Antibacterial |
3-Furylmethanol | Furan derivative | Limited antibacterial activity |
3,4,5-Trifluorobenzyl Alcohol | Alcohol derivative | No significant biological activity |
Research Applications
This compound is being explored for various applications:
Properties
IUPAC Name |
furan-3-yl-(3,4,5-trifluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5,11,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUSAAPFOSUPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C2=CC(=C(C(=C2)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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